Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate can be achieved through several methods. One common approach involves the reaction of commercially available reagents under controlled conditions. A notable method includes the use of tetrahydropyran derivatives combined with halogenated compounds, facilitating a series of alkylation and cyclization reactions to form the desired spiro compound.
In industrial settings, synthesis may be scaled up using optimized reaction conditions, including continuous flow reactors to enhance yield and efficiency. Advanced purification techniques such as chromatography may be employed to isolate the final product with high purity .
The molecular structure of methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate features a spirocyclic framework where two rings share a single atom, in this case, a nitrogen atom within a saturated ring system. The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 211.30 g/mol |
IUPAC Name | Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate |
InChI | InChI=1S/C12H21NO2/c1-9-10(13)11(14)15-2/h9-10,13H,3-8H2,1-2H3 |
InChI Key | WBNXCESVQFCKJA-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC2(CC1)CNCC2C(=O)OC |
This data highlights the compound's complexity and potential for diverse chemical interactions .
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate can participate in various chemical reactions due to its functional groups. Common reactions include:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacological properties .
While specific physical properties such as boiling point and density are not readily available for methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate, general properties can be inferred based on similar compounds:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are essential for understanding the handling and storage requirements of the compound in laboratory and industrial settings .
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate has potential applications in medicinal chemistry, particularly in drug development due to its unique structural features that may confer biological activity. Research into its interactions with biological molecules could lead to discoveries in therapeutics targeting various diseases.
Additionally, this compound may serve as a scaffold for synthesizing new derivatives with enhanced efficacy or specificity against particular biological targets, making it a valuable candidate for further studies in pharmacology and biochemistry.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0